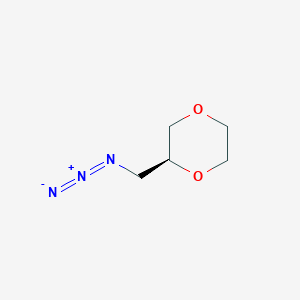

(2S)-2-(azidomethyl)-1,4-dioxane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

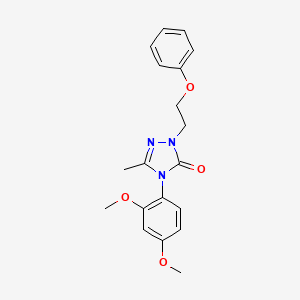

“(2S)-2-(azidomethyl)-1,4-dioxane” is a chemical compound with the formula C4H7N3O . It is offered by various suppliers for research purposes .

Chemical Reactions Analysis

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . This has put demand on synthetic chemistry to develop approaches for the preparation of azide-modified nucleoside derivatives .Applications De Recherche Scientifique

Environmental Remediation:

- 1,4-Dioxane has been identified as a contaminant of emerging concern in water environments. It is used as a solvent in the nuclear industry and improper disposal can lead to contamination of ground and surface waters. Advanced oxidation processes, such as combinations of H2O2, Fe(II), and UV light, have been explored for the degradation of 1,4-dioxane in environmental applications (Chitra et al., 2012).

- The bioremediation of 1,4-dioxane-contaminated waters is another area of research. Due to its unique chemical properties, such as high water solubility and co-occurrence with other contaminants, bioremediation presents challenges. Recent advances in bioremediation and monitoring tools have been reviewed to provide insights into effective strategies for treating 1,4-dioxane contamination (Zhang et al., 2017).

Industrial Applications:

- In the chemical industry, 1,4-dioxane's properties have been studied for various applications. For instance, the impact of 1,4-dioxane on ethylene hydrate formation and dissociation rates was explored. This research aids in understanding the behavior of 1,4-dioxane in industrial processes involving hydrates (Manteghian et al., 2013).

Sensor Technology:

- The development of sensors for detecting 1,4-dioxane is an emerging field. A study focused on fabricating a 1,4-dioxane sensor using polyaniline (PAni) and silicon dioxide (SiO2) nanocomposites. This work contributes to environmental monitoring technologies and the detection of 1,4-dioxane in real environmental samples (Karim et al., 2019).

Treatment Technologies:

- Advanced treatment technologies for 1,4-dioxane removal from water have been explored. One study investigated the use of CuO-coated ceramic membrane systems in combination with ozone for the degradation of 1,4-dioxane in water, demonstrating promising results in terms of removal efficiency and fouling resistance (Scaratti et al., 2020).

Material Science:

- The synthesis and applications of functionalized 1,4-dioxanes, such as those with additional (hetero)aliphatic rings, are of interest in material science. These compounds are used as advanced building blocks in various fields, including medicinal chemistry (Grygorenko et al., 2018).

Propriétés

IUPAC Name |

(2S)-2-(azidomethyl)-1,4-dioxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-3-5-4-9-1-2-10-5/h5H,1-4H2/t5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJUVELOQWDYTHR-YFKPBYRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CO1)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2411168.png)

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2411171.png)

![methyl 1-(benzenesulfonyl)-6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2411173.png)

![methyl (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]propanoate](/img/structure/B2411174.png)

![N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide](/img/structure/B2411182.png)